Vasopressin, 1-penicillamine-2-O-metyr-8-lys-
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Overview
Description
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- is a synthetic analog of the naturally occurring hormone vasopressin. This compound is designed to mimic the physiological effects of vasopressin, which is primarily involved in regulating water balance and blood pressure in the body. Vasopressin analogs are often used in medical research and treatment due to their ability to interact with specific receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the synthesis of the peptide backbone, followed by the introduction of specific side chains and functional groups. Common reagents used in the synthesis include protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), as well as coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide).
Industrial Production Methods
Industrial production of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, followed by cleavage and purification using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can modify specific amino acid residues, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific reagents tailored to the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns, which can affect the compound’s stability and activity.
Scientific Research Applications
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the physiological roles of vasopressin analogs in water balance and blood pressure regulation.
Medicine: This compound is explored for its potential therapeutic applications in treating conditions like diabetes insipidus and vasodilatory shock.
Industry: It is used in the development of new peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves binding to specific vasopressin receptors (V1 and V2 receptors) in the body. Upon binding, it activates intracellular signaling pathways that lead to vasoconstriction and water reabsorption in the kidneys. This results in increased blood pressure and reduced urine output, helping to maintain fluid balance in the body.
Comparison with Similar Compounds
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties and resistance to degradation.
Terlipressin: Another vasopressin analog used to treat variceal bleeding and vasodilatory shock.
Lypressin: A naturally occurring vasopressin analog used in the treatment of diabetes insipidus.
Uniqueness
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool in research and therapeutic applications, offering advantages over other vasopressin analogs in terms of efficacy and safety.
Properties
CAS No. |
88210-91-7 |
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Molecular Formula |
C49H71N13O12S2 |
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H71N13O12S2/c1-49(2)40(54)47(72)60-33(23-28-14-16-29(74-3)17-15-28)44(69)58-32(22-27-10-5-4-6-11-27)43(68)56-31(18-19-37(51)63)42(67)59-34(24-38(52)64)45(70)61-35(26-75-76-49)48(73)62-21-9-13-36(62)46(71)57-30(12-7-8-20-50)41(66)55-25-39(53)65/h4-6,10-11,14-17,30-36,40H,7-9,12-13,18-26,50,54H2,1-3H3,(H2,51,63)(H2,52,64)(H2,53,65)(H,55,66)(H,56,68)(H,57,71)(H,58,69)(H,59,67)(H,60,72)(H,61,70)/t30-,31-,32-,33-,34-,35-,36-,40+/m0/s1 |
InChI Key |
WWKMYTLSFVWGQW-WSCOOMFJSA-N |
Isomeric SMILES |
CC1([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C |
Canonical SMILES |
CC1(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C |
Origin of Product |
United States |
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